(1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a chiral center, making it optically active. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoroaniline.
Formation of the Prop-2-enylamine Moiety: This can be achieved through a series of reactions, including halogenation, reduction, and amination.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts for enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenylpropylamines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in various biochemical pathways.
Receptor Binding: Investigated for its binding affinity to specific receptors in the body.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic potential in treating certain medical conditions.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets in the body. This can include binding to receptors, inhibiting enzymes, or modulating biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-Chlorophenyl)prop-2-enylamine: Lacks the fluoro substituent.
(1R)-1-(4-Fluorophenyl)prop-2-enylamine: Lacks the chloro substituent.
(1R)-1-(4-Chloro-2-methylphenyl)prop-2-enylamine: Has a methyl group instead of a fluoro group.
Uniqueness
The presence of both chloro and fluoro substituents in (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine can result in unique chemical and biological properties, such as increased lipophilicity, altered electronic effects, and enhanced binding affinity to specific targets.
Properties
Molecular Formula |
C9H9ClFN |
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Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1R)-1-(4-chloro-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1 |
InChI Key |
WZSMAJUKCHGCJJ-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=C(C=C(C=C1)Cl)F)N |
Canonical SMILES |
C=CC(C1=C(C=C(C=C1)Cl)F)N |
Origin of Product |
United States |
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